molecular formula C25H29N3O6 B4035511 ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate

ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate

Cat. No.: B4035511
M. Wt: 467.5 g/mol
InChI Key: WYZHVHSVHANQOQ-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C25H29N3O6 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.20563565 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Novel synthetic methods have been developed for the preparation of pyrazole derivatives, including ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate, utilizing diazotization, coupling reactions, and one-pot reactions to afford complex pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, among others. These methods emphasize the versatility of pyrazole chemistry in generating diverse molecular architectures (Ghozlan et al., 2014).

  • Crystal Structure Analysis : Detailed crystallographic studies have been conducted to understand the molecular and crystal structure of pyrazole derivatives. These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for designing compounds with specific physical and chemical properties (Kumar et al., 2018).

Medicinal Chemistry Applications

  • Antimicrobial and Antituberculosis Activities : Several studies have explored the antimicrobial and antituberculosis activities of pyrazole derivatives. Compounds have been evaluated for their in vitro activities against Mycobacterium species, showcasing the potential of these derivatives as novel therapeutic agents against bacterial infections (Jeankumar et al., 2013).

  • Anticancer Activities : Research has also focused on the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cell lines, indicating the potential of these compounds in cancer therapy (Zheng et al., 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in industrial applications. These studies assess the efficiency of these compounds in protecting metal surfaces from corrosion, highlighting their potential use in industrial pickling processes and other applications requiring corrosion resistance (Dohare et al., 2017).

Properties

IUPAC Name

ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-5-31-20-14-17(15-21(32-6-2)22(20)33-7-3)24(29)27-23-19(25(30)34-8-4)16-26-28(23)18-12-10-9-11-13-18/h9-16H,5-8H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHVHSVHANQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.